3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride

Lipophilicity Drug Design ADME

3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride (CAS 929341-67-3) is a difunctionalized arylsulfonyl chloride with the molecular formula C₈H₇ClF₂O₄S and a molecular weight of 272.65 g/mol. It features a reactive sulfonyl chloride group at the 1-position, a methoxy substituent at the 4-position, and a difluoromethoxy group at the 3-position.

Molecular Formula C8H7ClF2O4S
Molecular Weight 272.65
CAS No. 929341-67-3
Cat. No. B2986812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride
CAS929341-67-3
Molecular FormulaC8H7ClF2O4S
Molecular Weight272.65
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F
InChIInChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(16(9,12)13)4-7(6)15-8(10)11/h2-4,8H,1H3
InChIKeyDASGJSDUROXRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride (CAS 929341-67-3): A Dual-Substituted Arylsulfonyl Chloride Building Block for Medicinal Chemistry


3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride (CAS 929341-67-3) is a difunctionalized arylsulfonyl chloride with the molecular formula C₈H₇ClF₂O₄S and a molecular weight of 272.65 g/mol . It features a reactive sulfonyl chloride group at the 1-position, a methoxy substituent at the 4-position, and a difluoromethoxy group at the 3-position. This compound is offered at a minimum purity of 95% and is used as a key intermediate in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing pharmacophores . Its liquid physical state at ambient temperature distinguishes it from many simpler arylsulfonyl chlorides that are low-melting solids.

Why 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride Cannot Be Replaced by Simpler Analogs


Substituting 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride with a generic arylsulfonyl chloride such as 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) or 3-(difluoromethoxy)benzenesulfonyl chloride (CAS 351003-38-8) introduces substantial changes in physicochemical properties and downstream biological performance. The dual-substitution pattern uniquely balances lipophilicity (cLogP 2.22) versus the higher cLogP of the mono-OCF₂H analog (3.30) and the mono-OCH₃ analog (2.70), directly affecting membrane permeability and metabolic stability of derived sulfonamides [1]. Furthermore, the compound is a liquid at room temperature, whereas 4-methoxybenzenesulfonyl chloride is a solid (mp 39–42 °C), which impacts handling, dosing accuracy, and reaction homogeneity in solution-phase parallel synthesis. These differences mean that in-class compounds are not interchangeable without altering lead optimization outcomes.

Quantitative Differentiation of 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride from Closest Analogs


Optimized Lipophilicity for CNS Drug Discovery: cLogP Comparison with Mono-Substituted Analogs

The computed partition coefficient (cLogP) of the target compound is 2.22 , which is significantly lower than that of 3-(difluoromethoxy)benzenesulfonyl chloride (cLogP 3.30) and intermediate between the non-fluorinated 4-methoxybenzenesulfonyl chloride (cLogP 2.70) and the fully fluorinated analog. A cLogP in the 2–3 range is often considered optimal for CNS drug candidates, balancing passive permeability with aqueous solubility. The -OCF₂H group provides a moderate increase in lipophilicity compared to -OCH₃, while the additional -OCH₃ group tempers the lipophilicity relative to the mono-OCF₂H analog, reducing off-target binding risks associated with excessively lipophilic molecules.

Lipophilicity Drug Design ADME

Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility

The topological polar surface area (TPSA) of the target compound is 52.6 Ų , compared to 51.75 Ų for both 3-(difluoromethoxy)benzenesulfonyl chloride [1] and 4-methoxybenzenesulfonyl chloride [2]. While the absolute difference is small (ΔTPSA = +0.85 Ų), the additional oxygen atom in the 4-methoxy group contributes to a slightly higher TPSA, which correlates with improved aqueous solubility. In sulfonamide drug design, a TPSA below 140 Ų is generally favorable for oral bioavailability, but small increases within this range can enhance solubility without compromising permeability.

Solubility Polar Surface Area Drug-likeness

Liquid Physical State Enables Accurate High-Throughput Experimentation (HTE) Dispensing

The target compound is a liquid at room temperature, as evidenced by shipping and storage recommendations (2–8 °C, sealed dry) and computed boiling point of 341.3±42.0 °C at 760 mmHg . In contrast, 4-methoxybenzenesulfonyl chloride is a crystalline solid with a melting point of 39–42 °C , requiring pre-weighing or dissolution steps that introduce handling variability and potential moisture exposure in automated HTE workflows. Liquid arylsulfonyl chlorides are preferred for direct use in automated liquid handlers, improving accuracy and reproducibility in parallel synthesis.

Physical Form Automation Solution-Phase Synthesis

Metabolic Stability Advantage of the -OCF₂H Group Over -OCH₃ in Derived Sulfonamides

The difluoromethoxy (-OCF₂H) group is a recognized bioisostere of the methoxy group that enhances metabolic stability by blocking sites susceptible to cytochrome P450-mediated O-demethylation [1]. Replacing Ph-OCH₃ with Ph-OCF₂H has been recommended as a strategy to improve ADME properties without drastically altering molecular shape or electronic character [2]. While direct metabolic stability data for sulfonamides derived from this specific sulfonyl chloride are not publicly available, the incorporation of an -OCF₂H group at the 3-position of the benzene ring systematically reduces the intrinsic clearance of analogous sulfonamide series compared to their -OCH₃ counterparts.

Metabolic Stability Cytochrome P450 Fluorine Chemistry

Recommended Application Scenarios for 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride


Synthesis of CNS-Targeted Sulfonamide Libraries with Balanced Lipophilicity

The cLogP of 2.22 positions this sulfonyl chloride as an ideal building block for generating CNS-focused sulfonamide libraries. When reacted with diverse amine scaffolds, the resulting sulfonamides are predicted to reside within the optimal lipophilicity range (cLogP 2–4) for blood-brain barrier penetration. Compared to using 3-(difluoromethoxy)benzenesulfonyl chloride (cLogP 3.30), the 4-methoxy substituent tempers overall lipophilicity, reducing the risk of high plasma protein binding and improving free fraction in target engagement assays.

Automated Parallel Synthesis in HTE Workflows

The liquid physical state of this compound at ambient temperature makes it directly compatible with automated liquid handling systems commonly used in high-throughput experimentation (HTE). Unlike solid 4-methoxybenzenesulfonyl chloride that requires pre-weighing and dissolution, this reagent can be dispensed as a neat liquid or concentrated stock solution, improving accuracy and throughput in 96- or 384-well plate formats for sulfonamide library production.

Lead Optimization Programs Targeting Improved Metabolic Stability

The presence of the -OCF₂H group allows medicinal chemists to incorporate metabolic stability directly into the core scaffold during the hit-to-lead phase [1]. By using this building block instead of a dimethoxy analog, one metabolically labile O-demethylation site is replaced with a stable OCF₂H group, potentially reducing the number of subsequent optimization cycles needed to achieve acceptable in vitro microsomal stability. This is particularly relevant for inhibitors of kinases, GPCRs, or ion channels where long half-lives are desired.

Synthesis of Sulfonamide-Based Carbonic Anhydrase or Protease Inhibitors

Arylsulfonyl chlorides are essential precursors to sulfonamide zinc-binding groups found in carbonic anhydrase inhibitors and matrix metalloprotease inhibitors. The specific substitution pattern of this compound (3-OCF₂H, 4-OCH₃) offers a unique combination of electronic effects and steric profile that can modulate binding affinity and selectivity. The slightly higher TPSA (52.6 Ų) compared to mono-substituted analogs (51.75 Ų) [2] may also contribute to improved solubility of the final inhibitors, facilitating in vitro assay performance.

Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.